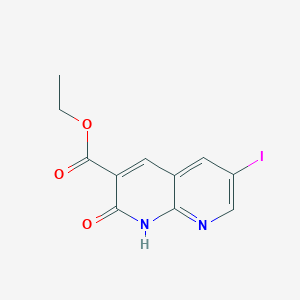

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-iodo-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTBZUFLFJYKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes:

- Gould-Jacobs Reaction: Condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate followed by thermal cyclization yields ethyl 1,8-naphthyridine-3-carboxylates, which is directly relevant for preparing the ethyl ester at the 3-position.

- Friedlander Reaction: Condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds under acidic or basic catalysis forms the 1,8-naphthyridine ring system. This method is effective for synthesizing substituted 1,8-naphthyridines with various functional groups.

- Halogenation: Introduction of iodine at the 6-position is typically achieved via electrophilic aromatic substitution or through halogenation of a suitable precursor 1,8-naphthyridine derivative, often after ring formation.

Detailed Preparation Method for this compound

Stepwise Synthetic Strategy:

Reaction Scheme Summary:

Gould-Jacobs type condensation:

$$

\text{6-amino-2-pyridinecarboxylate} + \text{diethyl ethoxymethylenemalonate} \xrightarrow{\text{heat}} \text{Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate}

$$Electrophilic iodination:

$$

\text{Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate} + I_2 \rightarrow \text{this compound}

$$

Research Findings and Optimization

- The iodination step requires careful control of reaction conditions to avoid polyiodination or degradation.

- Thermal cyclization temperature and time are critical for yield optimization; typically around 250°C for 1-2 hours in diphenyl ether or similar high-boiling solvents.

- Green chemistry approaches have been explored for 1,8-naphthyridine synthesis, including microwave irradiation and ionic liquid catalysis, which can potentially be adapted to this compound to improve yield and reduce environmental impact.

- Scale-up synthesis has been demonstrated using aqueous media and metal-free catalysis for related 1,8-naphthyridines, suggesting possible routes for gram-scale preparation.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the naphthyridine core.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as ligands in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various biological effects. The hydroxyl and iodine groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate belongs to a family of 1,8-naphthyridine-3-carboxylates with diverse substitutions. Key analogs and their distinguishing features are summarized below:

Reactivity and Functional Group Impact

- Compared to bromo or chloro analogs, iodine’s larger atomic radius may slow nucleophilic substitution but improve radioimaging applications .

- Hydroxyl vs.

- Ester vs. Carboxylic Acid : The ethyl ester enhances cell permeability compared to carboxylic acid analogs (e.g., 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid), which are more polar and less bioavailable .

Biological Activity

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving substituted amino acids and aldehydes. The compound's structure is characterized by the presence of a hydroxyl group and an iodine atom, which are critical for its biological activity.

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; their inhibition leads to cell cycle arrest.

- Intercalation with DNA : This disrupts the normal function of DNA, leading to cell death.

- Angiogenesis Inhibition : Preventing the formation of new blood vessels can starve tumors of necessary nutrients.

A study highlighted that naphthyridine derivatives showed promising results against various cancer cell lines, including prostate and breast cancer cells, suggesting a potential role in chemotherapy protocols .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains and has shown efficacy comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Other Biological Activities

Recent reviews have documented a range of additional biological activities associated with naphthyridine derivatives:

- Antioxidant Activity : Protects cells from oxidative stress.

- Antimalarial Effects : Certain derivatives have shown effectiveness against malaria parasites.

- Inhibition of Protein Kinases : This can lead to modulation of various signaling pathways involved in cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the hydroxyl and iodine substituents can significantly impact potency and selectivity against various biological targets. For example, studies have shown that removal or alteration of the hydroxyl group often leads to a loss of activity against cancer cell lines .

Case Studies

- Anticancer Study : A series of experiments evaluated the effects of this compound on prostate cancer cell lines (LNCaP and DU145). The compound was found to induce apoptosis significantly more than control treatments .

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate?

Methodological Answer:

The synthesis typically involves cyclization and halogenation steps. Key approaches include:

- Gould-Jacobs Reaction : Microwave-assisted cyclization using aluminum metal as a catalyst, as seen in analogous fluoroquinolone intermediates .

- Cyclization with Sodium Hydride : Reacting enaminoketo esters in THF to form the naphthyridine core, followed by iodination at position 6 (e.g., via halogen exchange using KI under catalytic conditions) .

- Substitution Reactions : Introducing iodine via nucleophilic displacement of chloro or nitro groups using reagents like CuI or NaI, as demonstrated in similar naphthyridine derivatives .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Refinement using SHELXL software ensures accurate structural determination, particularly for resolving tautomeric forms (e.g., keto-enol equilibria) .

- Spectroscopic Techniques :

- Melting Point Analysis : Cross-referenced with published data (e.g., 272–273°C for similar carboxylates) to confirm purity .

Advanced: How can reaction yields be optimized when introducing iodine at position 6?

Methodological Answer:

- Catalyst Screening : Use CuI or Pd catalysts for efficient halogenation, as seen in chloro-to-iodo substitutions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .

- Real-Time Monitoring : Track reaction progress via TLC (silica gel G plates, 4:1 CHCl₃:MeOH) to avoid over-iodination or side products .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar derivatives (e.g., ethyl 7-chloro-1-cyclopropyl analogs) to identify tautomeric or conformational discrepancies .

- Crystallographic Refinement : Resolve ambiguities in hydroxyl or iodine positioning via high-resolution X-ray data processed with SHELXL .

- Dynamic NMR Studies : Probe temperature-dependent shifts to detect tautomerism (e.g., keto-enol equilibria in dihydro-naphthyridines) .

Basic: What are the key applications of this compound in research?

Methodological Answer:

- Antibiotic Intermediate : Serves as a precursor for fluoroquinolone antibiotics (e.g., prulifloxacin analogs) via functionalization at positions 1 and 7 .

- Pharmacophore Exploration : The iodine substituent enables radioisotope labeling for pharmacokinetic studies .

Advanced: How to address solubility challenges during purification?

Methodological Answer:

- pH Adjustment : Convert the carboxylate to its sodium salt (e.g., using NaOH) for improved aqueous solubility, as shown in sodium 1-ethyl-7-methyl derivatives .

- Chromatographic Techniques : Employ reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., hexane:EtOAc) .

- Recrystallization Solvents : Use ethanol/water mixtures for high-purity crystals .

Advanced: How to ensure regioselectivity during iodination at position 6?

Methodological Answer:

- Directing Group Strategy : Electron-withdrawing groups (e.g., nitro at position 7) enhance electrophilic substitution at position 6, as demonstrated in ethyl 6-nitro-7-ethoxy analogs .

- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.